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An In-depth Technical Guide to Texas Red Dye for Cellular Staining

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For researchers, scientists, and drug development professionals, **Texas Red** remains a widely utilized fluorescent dye for visualizing specific cellular targets. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in cell staining applications.

Core Properties of Texas Red

Texas Red, chemically known as sulforhodamine 101 acid chloride, is a bright red-fluorescent dye belonging to the rhodamine family.[1] It is frequently used to label antibodies, proteins, and other biomolecules for various detection and imaging purposes in fluorescence microscopy, immunofluorescence, and flow cytometry.[2][3] The dye is valued for its brightness, which allows for the detection of even weakly expressed antigens.[1]

Key advantages of **Texas Red** include its good solubility in water and other polar solvents, which simplifies the preparation of staining solutions and conjugation to biomolecules.[1] The sulfonyl chloride reactive group of **Texas Red** readily conjugates with primary amines on proteins. A significant benefit of this chemistry is that any unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101, which is easily washed away, leading to lower background fluorescence.

While **Texas Red** exhibits good photostability, for applications requiring even greater brightness and resistance to photobleaching, newer alternatives such as Alexa Fluor 594 and DyLight 594 have been developed with similar spectral characteristics.



Quantitative Data Summary

The spectral and physical properties of **Texas Red** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Excitation Maximum	~586 - 596 nm	
Emission Maximum	~603 - 615 nm	-
Molar Extinction Coefficient	~85,000 cm ⁻¹ M ⁻¹	-
Quantum Yield	~0.93	-
Molecular Weight	~625.15 g/mol	-
Chemical Formula	C31H29CIN2O6S2	-

Experimental Protocols

Below are detailed methodologies for antibody conjugation and a general protocol for immunofluorescent staining of cultured cells.

Protocol for Labeling IgG Antibodies with Texas Red Sulfonyl Chloride

This protocol is adapted from the method described by Titus, et al. (1982).

Materials:

- · IgG antibody to be labeled
- Texas Red Sulfonyl Chloride
- Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
- Phosphate-Buffered Saline (PBS): 20 mM sodium phosphate, 150 mM NaCl, pH 7.5
- Desalting column or dialysis tubing (10-14 kDa MWCO)



Anhydrous Dimethylformamide (DMF)

Procedure:

- Prepare the Antibody: Dissolve 1-5 mg of the IgG antibody in 1 mL of chilled conjugation buffer. Keep the solution on ice.
- Prepare Texas Red Stock Solution: Immediately before use, dissolve Texas Red sulfonyl chloride in anhydrous DMF to a concentration of 1 mg/mL.
- Conjugation Reaction: While rapidly mixing the antibody solution, add 50 μL of the Texas
 Red stock solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
- Purification: Separate the labeled antibody from the unreacted dye using either a desalting column equilibrated with PBS or by dialysis against PBS at 4°C. The **Texas Red**-conjugated protein will appear as a purple band.

General Protocol for Immunofluorescent Staining of Adherent Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

- Cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
- Primary Antibody (specific to the target antigen)



- Texas Red-conjugated Secondary Antibody (directed against the host species of the primary antibody)
- Nuclear Counterstain (e.g., DAPI) (optional)
- Antifade Mounting Medium

Procedure:

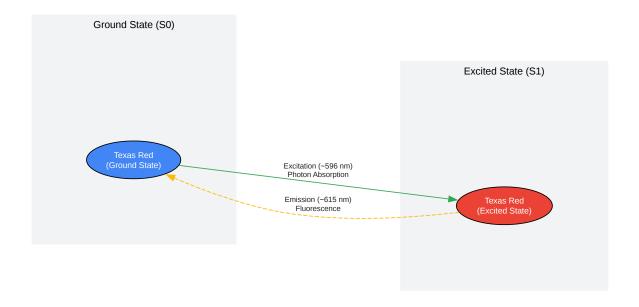
- Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
- Washing: Gently rinse the coverslips with PBS to remove culture medium.
- Fixation: Incubate the coverslips in 4% paraformaldehyde for 15-20 minutes at room temperature.
- Washing: Wash the coverslips three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens): If the target protein is intracellular, incubate the coverslips in Permeabilization Buffer for 10-15 minutes.
- Washing: Wash the coverslips three times with PBS for 5 minutes each.
- Blocking: Incubate the coverslips in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the coverslips three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Texas Red-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.



- Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
- Final Wash: Perform a final wash with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for **Texas Red** (Excitation: ~596 nm, Emission: ~615 nm).

Visualizations

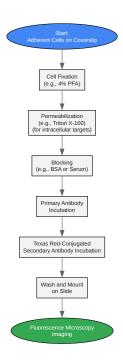
The following diagrams illustrate the fluorescence principle and a typical experimental workflow.



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Principle of **Texas Red** Fluorescence.



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Immunofluorescence Staining Workflow.

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References

• 1. Texas Red - Wikipedia [en.wikipedia.org]



- 2. labinsights.nl [labinsights.nl]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific NP [thermofisher.com]
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